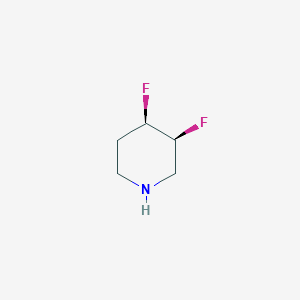
cis-3,4-Difluoropiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3,4-Difluoropiperidine: is a fluorinated piperidine derivative, characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Difluoropiperidine typically involves the dearomatization-hydrogenation process of fluoropyridine precursors. This one-pot rhodium-catalyzed reaction enables the formation of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion . The process involves pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the dearomatization-hydrogenation process suggests potential for industrial application, particularly in the pharmaceutical industry where fluorinated piperidines are valuable .
化学反応の分析
Types of Reactions: cis-3,4-Difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the fluorine substituents or the piperidine ring itself.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
科学的研究の応用
cis-3,4-Difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of fluorine’s effects on biological systems.
作用機序
The mechanism of action of cis-3,4-Difluoropiperidine involves its interaction with molecular targets through its fluorine atoms. The high C-F bond energy increases metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa . These interactions can enhance the compound’s solubility, membrane permeability, and overall pharmacokinetic profile .
類似化合物との比較
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 3,4-Difluoropyridine
Comparison: cis-3,4-Difluoropiperidine is unique due to its specific fluorine substitution pattern, which imparts distinct conformational and electronic properties. Compared to 3-fluoropiperidine and 4-fluoropiperidine, the cis-3,4-difluoro configuration offers enhanced rigidity and stability . Additionally, the presence of two fluorine atoms in a cis configuration can lead to unique interactions with biological targets, making it a valuable compound in drug design .
生物活性
Cis-3,4-Difluoropiperidine is a fluorinated derivative of piperidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural properties, which influence its biological activity, binding affinities, and pharmacokinetic profiles.
- Molecular Formula : C5H8F2N
- Molecular Weight : Approximately 121.12 g/mol
- Structural Characteristics : The introduction of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents can modulate binding affinities to enzymes and receptors, thereby influencing various physiological pathways. These interactions may lead to enhanced pharmacological effects compared to non-fluorinated counterparts.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- CNS Activity : Investigations suggest potential applications in treating central nervous system disorders due to its ability to interact with neurotransmitter systems.
- Antiviral Properties : The compound has shown efficacy against viral infections, including influenza A/H3N2, through mechanisms that involve inhibiting viral replication in cell cultures .
- Antibacterial Effects : Studies have demonstrated that derivatives of fluorinated piperidines can exhibit antibacterial activity against multidrug-resistant bacteria .
Comparative Analysis with Other Piperidine Derivatives
The biological activity of this compound can be compared with other fluorinated piperidines:
| Compound | Position of Fluorine Atoms | Notable Activities |
|---|---|---|
| This compound | 3 and 4 | CNS activity, antiviral and antibacterial effects |
| 4,4-Difluoropiperidine | 4 and 4 | Varies in binding affinity and metabolic stability |
| 3,3-Difluoropiperidine | 3 and 3 | Different reactivity and potential applications |
Case Studies
- Antiviral Activity Study :
- Antibacterial Activity Assessment :
特性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC名 |
(3S,4R)-3,4-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m1/s1 |
InChIキー |
BQWQIGWFVSNAHY-UHNVWZDZSA-N |
異性体SMILES |
C1CNC[C@@H]([C@@H]1F)F |
正規SMILES |
C1CNCC(C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















